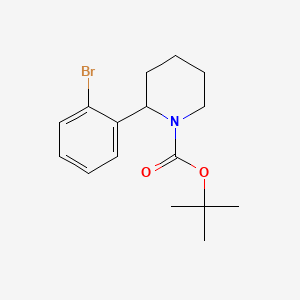
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate is a chemical compound with the molecular formula C16H22BrNO2 and a molecular weight of 340.26 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a bromophenyl substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
The synthesis of Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate typically involves the reaction of 2-bromobenzyl bromide with piperidine, followed by the introduction of a tert-butyl ester group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride and dimethylformamide.
Oxidation Reactions: The piperidine ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of piperidone derivatives.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the bromine atom and the formation of a phenylpiperidine derivative.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate can be compared with other similar compounds, such as:
Tert-Butyl 4-(Phenylamino)Piperidine-1-Carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and its analogues.
Tert-Butyl 4-(2-(2-Hydroxyethyl)Phenyl)Piperidine-1-Carboxylate: This compound is used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
The uniqueness of this compound lies in its bromophenyl group, which provides distinct reactivity and potential for further functionalization compared to other piperidine derivatives.
Propiedades
Fórmula molecular |
C16H22BrNO2 |
|---|---|
Peso molecular |
340.25 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-bromophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-11-7-6-10-14(18)12-8-4-5-9-13(12)17/h4-5,8-9,14H,6-7,10-11H2,1-3H3 |
Clave InChI |
SYQRSORWOJCTKN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11828670.png)
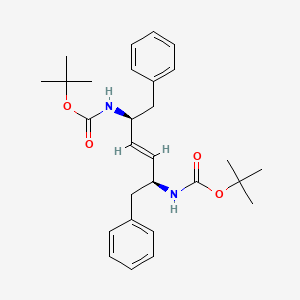
![Ethyl 7-(benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11828685.png)
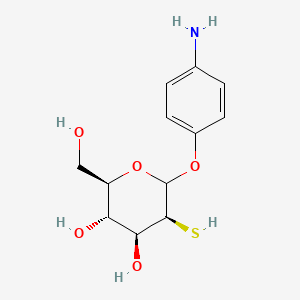
![4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B11828696.png)
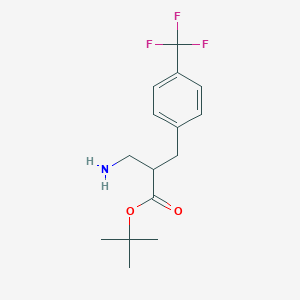
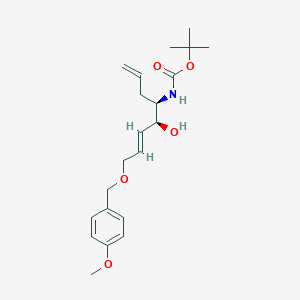
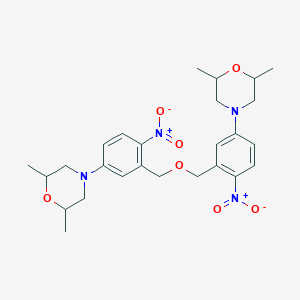

![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B11828729.png)
![sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B11828732.png)
![ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11828734.png)

